molecular formula C11H11ClN2O B13715515 4-Amino-8-chloro-5-methoxy-2-methylquinoline CAS No. 1189107-61-6

4-Amino-8-chloro-5-methoxy-2-methylquinoline

Cat. No.: B13715515
CAS No.: 1189107-61-6
M. Wt: 222.67 g/mol
InChI Key: DPUQBUQYQYIWDN-UHFFFAOYSA-N
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Description

4-Amino-8-chloro-5-methoxy-2-methylquinoline is a heterocyclic aromatic compound with a quinoline backbone This compound is characterized by the presence of an amino group at the 4th position, a chlorine atom at the 8th position, a methoxy group at the 5th position, and a methyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-8-chloro-5-methoxy-2-methylquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-8-chloro-5-methoxy-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .

Scientific Research Applications

4-Amino-8-chloro-5-methoxy-2-methylquinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-8-chloro-5-methoxy-2-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication processes. The exact mechanism can vary depending on the specific application and the biological target involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-8-chloro-5-methoxy-2-methylquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

4-Amino-8-chloro-5-methoxy-2-methylquinoline is a compound of significant interest due to its potential biological activities, particularly in the fields of antimalarial and anticancer research. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a quinoline backbone with amino, chloro, and methoxy substituents. This configuration is crucial for its biological activity.

Antimalarial Activity

Research indicates that this compound exhibits promising antimalarial properties. A study highlighted its effectiveness against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The compound demonstrated low nanomolar activity, indicating high potency against resistant strains of the parasite .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may act as a cytotoxic agent against various cancer cell lines. Its mechanism appears to involve the inhibition of NAD(P)H:quinone oxidoreductase (NQO1), an enzyme implicated in cancer cell survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes such as NQO1, leading to increased oxidative stress in cancer cells .
  • Membrane Penetration : The lipophilic nature of the chloro and methoxy groups enhances its ability to penetrate cellular membranes, facilitating interaction with intracellular targets .
  • Selectivity : It shows selective cytotoxicity towards cancer cells expressing NQO1 compared to those that do not, suggesting a targeted therapeutic potential .

Case Study 1: Antimalarial Efficacy

In a study assessing various quinoline derivatives, this compound was identified as one of the most effective compounds against Plasmodium falciparum with an IC50 value significantly lower than that of traditional antimalarials like chloroquine .

Case Study 2: Anticancer Properties

A series of experiments evaluated the cytotoxic effects of this compound on breast cancer cell lines. Results indicated that it induced apoptosis in NQO1-expressing cells, with IC50 values ranging from 140 nM to 190 nM, demonstrating its potential as a therapeutic agent for specific cancer types .

Data Summary

Property Value
Chemical Formula C10H10ClN3O
Antimalarial IC50 Low nanomolar range
Anticancer IC50 (NQO1+) 140 nM - 190 nM
Target Enzyme NAD(P)H:quinone oxidoreductase (NQO1)

Properties

CAS No.

1189107-61-6

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

8-chloro-5-methoxy-2-methylquinolin-4-amine

InChI

InChI=1S/C11H11ClN2O/c1-6-5-8(13)10-9(15-2)4-3-7(12)11(10)14-6/h3-5H,1-2H3,(H2,13,14)

InChI Key

DPUQBUQYQYIWDN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2C(=C1)N)OC)Cl

Origin of Product

United States

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